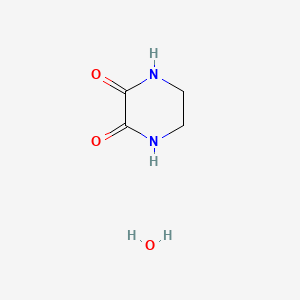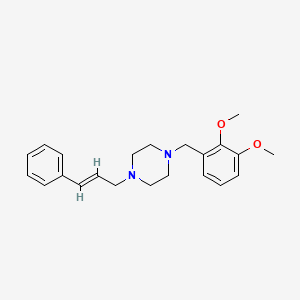
2,3-piperazinedione hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-piperazinedione hydrate, also known as pyroglutamic acid hydrate, is a cyclic amino acid derivative. It is commonly found in many organisms, including bacteria, plants, and animals. Pyroglutamic acid hydrate has been extensively studied for its biological activities and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
2,3-piperazinedione hydrate has a wide range of scientific research applications. It has been used as a building block for the synthesis of peptides, proteins, and other bioactive compounds. Pyroglutamic acid hydrate has been shown to have antioxidant, anti-inflammatory, and neuroprotective activities. It has also been used as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of 2,3-piperazinedione hydrate is not fully understood. It is believed to act as a scavenger of free radicals and reactive oxygen species. Pyroglutamic acid hydrate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammation process. It has also been shown to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Pyroglutamic acid hydrate has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-piperazinedione hydrate in lab experiments include its low toxicity, high stability, and wide range of biological activities. However, its solubility in water is limited, which may limit its use in certain experiments. In addition, the purity of the product can be difficult to achieve, which may affect the reproducibility of the results.
Zukünftige Richtungen
There are several future directions for the research of 2,3-piperazinedione hydrate. One direction is to study its potential therapeutic applications in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to develop new synthetic methods for the production of this compound acid hydrate with higher yields and purity. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities.
Conclusion
In conclusion, this compound is a cyclic amino acid derivative with a wide range of biological activities. It has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective activities. Pyroglutamic acid hydrate has been used as a building block for the synthesis of peptides, proteins, and other bioactive compounds. Its potential therapeutic applications in various diseases and its mechanism of action need to be further studied.
Synthesemethoden
2,3-piperazinedione hydrate can be synthesized by the cyclization of glutamic acid or glutamine. The reaction can be catalyzed by acid or base. The yield of the reaction depends on the reaction conditions, such as temperature, pH, and reaction time. The purity of the product can be improved by recrystallization or chromatography.
Eigenschaften
IUPAC Name |
piperazine-2,3-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.H2O/c7-3-4(8)6-2-1-5-3;/h1-2H2,(H,5,7)(H,6,8);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHHLMQZTGQGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=O)N1.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-pyridin-4-yl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6030204.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6030211.png)
![4-(2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6030220.png)
![N-[3-(3-hydroxy-1-piperidinyl)propyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6030222.png)
![1-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}piperazine oxalate](/img/structure/B6030228.png)
![1-(diphenylmethyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6030241.png)
![[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B6030258.png)
![3,4-dichloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B6030271.png)

![5-(4-methoxyphenyl)-1-methyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6030283.png)
![2-{[(2-methoxyethyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6030289.png)
![N-cyclopropyl-4-methoxy-2-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B6030301.png)
